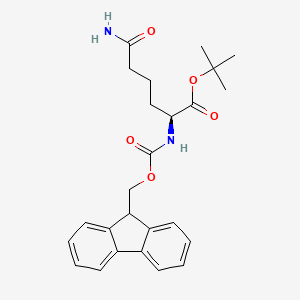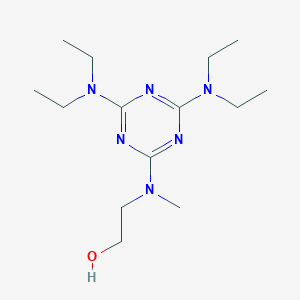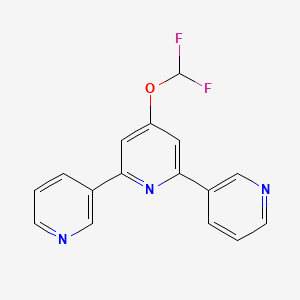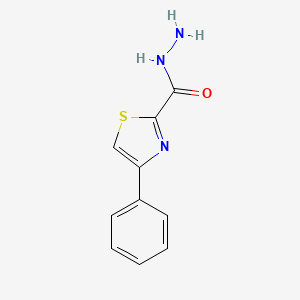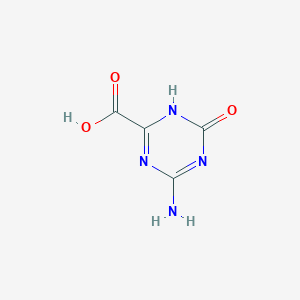
4-((9-Hydroxy-9H-fluoren-9-yl)ethynyl)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((9-Hydroxy-9H-fluoren-9-yl)ethynyl)-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique structure combining fluorenyl and pyranone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9-Hydroxy-9H-fluoren-9-yl)ethynyl)-6-methyl-2H-pyran-2-one typically involves the following steps:
Formation of the Fluorenyl Moiety: The fluorenyl part of the molecule can be synthesized through a series of reactions starting from fluorene. This involves hydroxylation to introduce the hydroxy group at the 9-position.
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((9-Hydroxy-9H-fluoren-9-yl)ethynyl)-6-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to form an alkene or alkane.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH).
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenyl ethylene or ethane derivatives.
Substitution: Formation of fluorenyl ethers or esters.
Aplicaciones Científicas De Investigación
4-((9-Hydroxy-9H-fluoren-9-yl)ethynyl)-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 4-((9-Hydroxy-9H-fluoren-9-yl)ethynyl)-6-methyl-2H-pyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
9-Hydroxy-9H-fluoren-9-yl: Shares the fluorenyl moiety but lacks the ethynyl and pyranone groups.
9-(Phenylethynyl)-9H-fluoren-9-ol: Similar ethynyl and fluorenyl structure but lacks the pyranone ring.
Diisopropyl ((9-hydroxy-9H-fluoren-9-yl)ethynyl)phosphonate: Contains a phosphonate group instead of the pyranone ring.
Uniqueness
4-((9-Hydroxy-9H-fluoren-9-yl)ethynyl)-6-methyl-2H-pyran-2-one is unique due to the combination of the fluorenyl, ethynyl, and pyranone moieties. This unique structure imparts specific chemical and physical properties that are not found in the similar compounds listed above.
Propiedades
Número CAS |
650624-74-1 |
|---|---|
Fórmula molecular |
C21H14O3 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
4-[2-(9-hydroxyfluoren-9-yl)ethynyl]-6-methylpyran-2-one |
InChI |
InChI=1S/C21H14O3/c1-14-12-15(13-20(22)24-14)10-11-21(23)18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-9,12-13,23H,1H3 |
Clave InChI |
NSLOAVPSGXKBJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=O)O1)C#CC2(C3=CC=CC=C3C4=CC=CC=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B15250789.png)
![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)
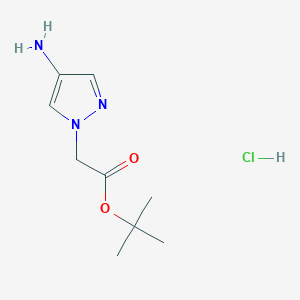
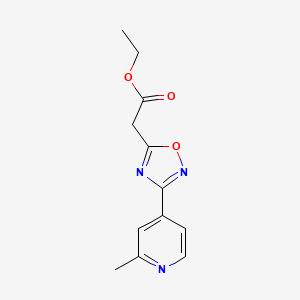
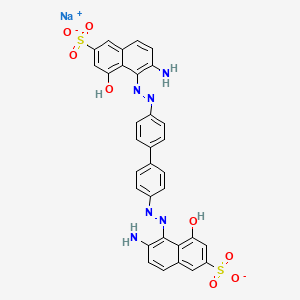
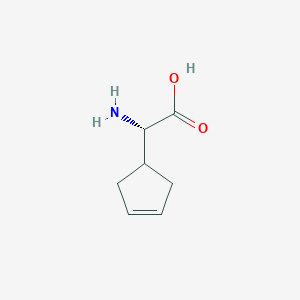
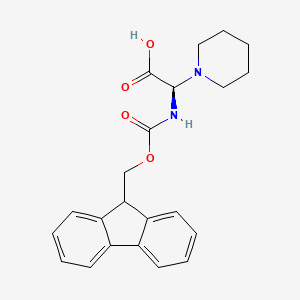
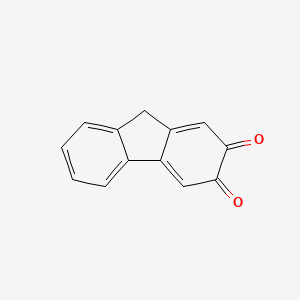
![N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15250833.png)
